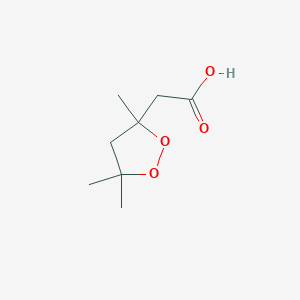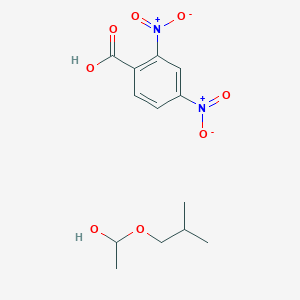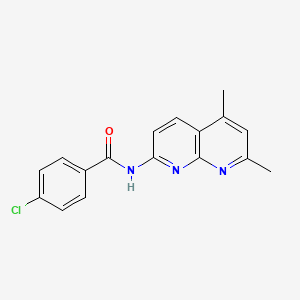![molecular formula C13H21O5P B12566543 Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester CAS No. 144336-64-1](/img/structure/B12566543.png)
Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester is an organophosphorus compound with the molecular formula C12H19O5P. This compound is characterized by the presence of a phosphonic acid group bonded to a phenyl ring substituted with a methoxymethoxy group and a diethyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative under basic conditions. The reaction proceeds via nucleophilic substitution, where the diethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a prodrug or a drug delivery agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in chelation therapy and as a catalyst in various chemical reactions. Additionally, the ester groups can undergo hydrolysis to release active phosphonic acid derivatives, which can interact with biological targets such as enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: This compound has a similar structure but lacks the methoxymethoxy group, resulting in different chemical properties and applications.
Phosphonic acid, p-[[3,5-dimethoxy-4-(1-methylethyl)phenyl]methyl]-, diethyl ester: This compound has additional methoxy groups, which can influence its reactivity and biological activity.
Uniqueness
Phosphonic acid, [[4-(methoxymethoxy)phenyl]methyl]-, diethyl ester is unique due to the presence of the methoxymethoxy group, which can enhance its solubility and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Propiedades
Número CAS |
144336-64-1 |
|---|---|
Fórmula molecular |
C13H21O5P |
Peso molecular |
288.28 g/mol |
Nombre IUPAC |
1-(diethoxyphosphorylmethyl)-4-(methoxymethoxy)benzene |
InChI |
InChI=1S/C13H21O5P/c1-4-17-19(14,18-5-2)10-12-6-8-13(9-7-12)16-11-15-3/h6-9H,4-5,10-11H2,1-3H3 |
Clave InChI |
XELJKGJITLOLAN-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CC=C(C=C1)OCOC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12566470.png)

![2(3H)-Benzothiazolone, 6-(1-oxopropyl)-3-[3-(1-piperidinyl)propyl]-](/img/structure/B12566483.png)
![3-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-4-methoxybenzaldehyde](/img/structure/B12566494.png)


![Ethanediamide, N,N'-bis[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B12566503.png)
![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![Benzoic acid, 4-methoxy-, 2-[(phenylimino)methyl]phenyl ester](/img/structure/B12566518.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)

![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)

